Trifluoroacetaldehyde
CAS No.: 75-90-1
VCID: VC0010831
Molecular Formula: C2HF3O
Molecular Weight: 98.02 g/mol
* For research use only. Not for human or veterinary use.
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Description | Trifluoroacetaldehyde, also known as trifluoroethanal or fluoral, is a fluorinated derivative of acetaldehyde with the formula CF3CHO . At room temperature, it exists as a gas . Fluoral is utilized to introduce trifluoromethyl groups into organic compounds due to its highly electrophilic nature . Upon contact with water, fluoral, like other halogenated acetaldehydes, forms a hydrate, CF3CH(OH)2 . Because of the aldehyde's high reactivity, including its tendency to polymerize, it is commonly used in the form of ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol, CF3CH(OCH2CH3)(OH)) . Acetaldehyde (CH3CHO), also known as ethanal, is a related organic chemical compound that is a colorless liquid or gas with a boiling point close to room temperature . Acetaldehyde is one of the most important aldehydes, found widely in nature and produced on a large scale industrially . Trifluoroacetaldehyde is also a known human metabolite of 2,2-dichloro-1,1,1-trifluoroethane . Additionally, trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) has been developed as a bench-stable CF3CHN2 surrogate that can generate CF3CHN2 in situ under basic conditions, useful in introducing trifluoromethyl groups into organic molecules . |
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CAS No. | 75-90-1 |
Product Name | Trifluoroacetaldehyde |
Molecular Formula | C2HF3O |
Molecular Weight | 98.02 g/mol |
IUPAC Name | 2,2,2-trifluoroacetaldehyde |
Standard InChI | InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H |
Standard InChIKey | JVTSHOJDBRTPHD-UHFFFAOYSA-N |
SMILES | C(=O)C(F)(F)F |
Canonical SMILES | C(=O)C(F)(F)F |
Synonyms | TRIFLUOROACETALDEHYDE;Acetaldehyde, trifluoro-;Fluoral;trifluoro-acetaldehyd;Trifluoroethanal;2,2,2-TRIFLUOROACETALDEHYDE;4-(azetidin-1-yl)butanenitrile;2,2,2-Trifluoroethanal |
Reference | 1: Borkin DA, Landge SM, Török B. Enantioselective Friedel-Crafts reaction of indoles with trifluoroacetaldehyde catalyzed by Cinchona alkaloids. Chirality. 2011 Sep;23(8):612-6. doi: 10.1002/chir.20982. Epub 2011 Jul 11. PubMed PMID: 21748810. 2: Prakash GK, Zhang Z, Wang F, Munoz S, Olah GA. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. J Org Chem. 2013 Apr 5;78(7):3300-5. doi: 10.1021/jo400202w. Epub 2013 Feb 28. PubMed PMID: 23425346; PubMed Central PMCID: PMC3675896. 3: Funabiki K, Furuno Y, Yano Y, Sakaida Y, Kubota Y, Matsui M. A Direct, Concise, and Enantioselective Synthesis of 2-Substituted 4,4,4-Trifluorobutane-1,3-diols Based on the Organocatalytic In Situ Generation of Unstable Trifluoroacetaldehyde. Chem Asian J. 2015 Dec;10(12):2701-7. doi: 10.1002/asia.201500607. Epub 2015 Aug 17. PubMed PMID: 26206587. 4: Dowty ME, Hu G, Hua F, Shilliday FB, Dowty HV. Drug design structural alert: formation of trifluoroacetaldehyde through N-dealkylation is linked to testicular lesions in rat. Int J Toxicol. 2011 Oct;30(5):546-50. doi: 10.1177/1091581811413833. Epub 2011 Aug 25. PubMed PMID: 21868768. 5: Ramanjaneyulu BT, Mahesh S, Vijaya Anand R. N-heterocyclic carbene catalyzed highly chemoselective intermolecular crossed acyloin condensation of aromatic aldehydes with trifluoroacetaldehyde ethyl hemiacetal. Org Lett. 2015 Jan 2;17(1):6-9. doi: 10.1021/ol502581b. Epub 2014 Dec 16. PubMed PMID: 25512089. 6: Funabiki K, Matsunaga K, Gonda H, Yamamoto H, Arima T, Kubota Y, Matsui M. Reversal of diastereoselectivity in reactions of the trifluoroacetaldehyde ethyl hemiacetal with enamines and imines: metal-free, complementary anti- and syn-selective synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones. J Org Chem. 2011 Jan 7;76(1):285-8. doi: 10.1021/jo101733j. Epub 2010 Dec 3. PubMed PMID: 21126099. 7: Yang ZY, Zeng JL, Ren N, Meng W, Nie J, Ma JA. C(2)-Symmetric Chiral Bisoxazolines as Hydrogen-Bond-Acceptor Catalysts in Enantioselective Aldol Reaction of β-Carbonyl Acids with Trifluoroacetaldehyde Hemiacetals. Org Lett. 2016 Dec 16;18(24):6364-6367. Epub 2016 Nov 22. PubMed PMID: 27978693. |
PubChem Compound | 65564 |
Last Modified | Sep 13 2023 |
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